molecular formula C13H13ClFN B1372154 C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride CAS No. 293726-41-7

C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride

Cat. No. B1372154
CAS RN: 293726-41-7
M. Wt: 237.7 g/mol
InChI Key: IZYYSAMSFYQPBO-UHFFFAOYSA-N
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Description

Fluorinated phenylalanines, which might be structurally similar to the compound you’re asking about, have been a hot topic in drug research over the last few decades . They have had considerable industrial and pharmaceutical applications and have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .


Synthesis Analysis

The synthesis of fluorinated organic molecules has been a major focus, particularly for drug development . The replacement of hydrogen by fluorine has been used to improve the biophysical and chemical properties of bioactives .


Molecular Structure Analysis

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .


Chemical Reactions Analysis

The reaction of aminomalonate with fluorinated benzyl bromides afforded the corresponding aralkyl diesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the introduction of a fluorine atom. For example, the high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon .

Scientific Research Applications

Synthesis and Characterization

  • C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride and its isomers have been synthesized and characterized in various studies. These include analytical characterizations using mass spectrometry, chromatography, and spectroscopy to differentiate between isomers and understand their properties (Dybek et al., 2019).

Chemical Synthesis

  • The compound has been used in the synthesis of various chemicals, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of 2-Fluoro-2-phenyl acetic acid (Hamman et al., 1987).

Biological Studies

  • Research involving this compound has extended into biological applications, such as evaluating its cytotoxic effects on cancer cells. Studies have explored its role in the synthesis of compounds with potential anticancer properties (Parthiban et al., 2011).

Drug Delivery Research

  • This compound has also been investigated in the context of drug delivery systems. Research includes the development of carbon dots as vehicles for drug delivery, utilizing variants of this compound for enhanced drug compatibility and controlled release (Pandey et al., 2013).

Molecular Structure Analysis

  • Detailed analysis of the molecular structure of related compounds, which aids in understanding the molecular interactions and potential applications in pharmaceuticals and other industries (Robertson et al., 1988).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, similar compounds, such as ortho-Fluorofentanyl, have been associated with fatal overdoses . They are categorized as opioids and have potential for abuse .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, ortho-Fluorofentanyl is regulated as a Schedule I compound in the United States, indicating a high potential for abuse and no currently accepted medical use .

Future Directions

Fluorinated phenylalanines and similar compounds have considerable potential in industrial and pharmaceutical applications . They have played an important role as enzyme inhibitors as well as therapeutic agents . Future research may focus on further exploring these applications and developing new compounds with improved properties.

properties

IUPAC Name

(2-fluorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYSAMSFYQPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-(2-Fluoro-phenyl)-C-phenyl-methylamine hydrochloride

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